molecular formula C20H32O3 B12366173 8R,9S-EpETrE

8R,9S-EpETrE

Cat. No.: B12366173
M. Wt: 320.5 g/mol
InChI Key: DBWQSCSXHFNTMO-QJVNBQAESA-N
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Description

8R,9S-EpETrE (8R,9S-epoxyeicosatrienoic acid) is a specific enantiomer of the 8,9-regioisomer of Epoxyeicosatrienoic Acids (EETs), which are endogenous lipid mediators synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases . This compound is of significant interest in biomedical research due to its potent biological activities and protective effects in various physiological systems. In renal research, 8,9-EET has demonstrated a unique, dose-dependent protective role in preserving the function of the glomerular filtration barrier. Studies show it can prevent the increase in albumin permeability induced by the focal segmental glomerulosclerosis (FSGS) permeability factor, suggesting its potential in investigating and managing chronic kidney disease . In the cardiovascular system, EETs like 8,9-EpETrE function as endothelium-derived hyperpolarizing factors (EDHFs). They contribute to vasodilation by activating calcium-activated potassium (KCa) channels in vascular smooth muscle, leading to hyperpolarization and relaxation, which is a key mechanism in the local regulation of blood flow and blood pressure . Furthermore, research indicates that 8,9-EET possesses immunomodulatory properties. It has been shown to inhibit antibody production in activated B lymphocytes, suppressing B-cell proliferation, survival, and plasma cell differentiation, pointing to its potential role in modulating humoral immunity . Researchers can utilize this high-purity this compound to explore these and other pathways in detail. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(Z)-7-[(2R,3S)-3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoic acid

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-12-15-18-19(23-18)16-13-10-11-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6-,12-9-,13-10-/t18-,19+/m0/s1

InChI Key

DBWQSCSXHFNTMO-QJVNBQAESA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C[C@H]1[C@H](O1)C/C=C\CCCC(=O)O

Canonical SMILES

CCCCCC=CCC=CCC1C(O1)CC=CCCCC(=O)O

Origin of Product

United States

Biosynthesis of 8r,9s Epetre

Cytochrome P450 Epoxygenase Pathway

The cytochrome P450 (CYP) enzyme system is central to the metabolism of polyunsaturated fatty acids, including arachidonic acid (AA). Within this system, specific CYP isoforms act as epoxygenases, catalyzing the insertion of an oxygen atom into the double bonds of fatty acids to form epoxide derivatives. These epoxy fatty acids, such as epoxyeicosatrienoic acids (EETs), are potent lipid mediators involved in various physiological processes nih.govhmdb.canih.govnih.govreactome.orgahajournals.orgmdpi.commcmaster.cacapes.gov.br. The specific stereochemistry and regiochemistry of these products are determined by the particular CYP isoform involved uniprot.orgnih.govresearchgate.net.

Arachidonic Acid as the Precursor Substrate

Arachidonic acid (AA), a 20-carbon ω-6 polyunsaturated fatty acid, serves as the primary precursor substrate for the synthesis of epoxyeicosatrienoic acids (EETs) nih.govhmdb.careactome.orgmdpi.commcmaster.cafrontiersin.orgnih.gov. When released from membrane phospholipids, AA is metabolized by CYP epoxygenases. This process involves the insertion of an oxygen atom across one of AA's four double bonds, leading to the formation of four main regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET nih.govhmdb.canih.govreactome.orgahajournals.orgmcmaster.cacapes.gov.br. The term "EpETrE" refers to epoxy derivatives of eicosatrienoic acids, which are structurally similar to EETs but derived from eicosatrienoic acid precursors. However, the literature predominantly discusses the metabolism of arachidonic acid into EETs, with "EpETrE" sometimes used more broadly or in specific contexts related to eicosatrienoic acid metabolism nih.govwikipedia.orgnih.gov. Given the prompt's focus on "8R,9S-EpETrE," it is understood that this refers to a specific stereoisomer of an epoxy derivative of eicosatrienoic acid, with arachidonic acid being a key related precursor in the broader pathway nih.govnih.gov.

Identification of Specific Cytochrome P450 Isoforms Involved in this compound Formation

A variety of CYP isoforms have been identified as playing a role in the epoxidation of arachidonic acid and related fatty acids, leading to the formation of EpETrE and EET regioisomers nih.govnih.govnih.govobgynkey.com. These include members from the CYP1A, CYP2B, CYP2C, CYP2D, CYP2E, CYP2J, and CYP4A subfamilies, among others mcmaster.canih.govnih.govnih.govobgynkey.commdpi.com.

Role of CYP2C11 in this compound Synthesis

The CYP2C subfamily, particularly CYP2C11, has been implicated in the epoxidation of arachidonic acid and the formation of EETs uniprot.orgabcam.comphysiology.org. CYP2C11 is noted for its ability to metabolize arachidonic acid into various EET regioisomers, including 8,9-EET, 11,12-EET, and 14,15-EET, exhibiting both R,S and S,R stereochemistry abcam.com. Specifically, CYP2C11 is reported to preferentially produce the 11R,12S-EET enantiomer abcam.com. Studies also indicate that CYP2C11 can metabolize eicosapentaenoic acid (EPA) into epoxyeicosatetraenoic acid (EETeTr) regioisomers, including the 17,18-EETeTr, preferentially producing the 17R,18S enantiomer uniprot.orgabcam.com. While direct attribution of this compound formation specifically to CYP2C11 requires further context on the "ETrE" precursor, CYP2C isoforms are generally recognized for their significant epoxygenase activity on PUFAs nih.govmdpi.comphysiology.orgahajournals.org.

Broader CYP Subfamily Contributions (e.g., CYP1A, CYP2B, CYP2C, CYP2J) to EpETrE Generation

Multiple CYP subfamilies contribute to the generation of epoxy fatty acids. The CYP2C and CYP2J subfamilies are frequently cited as major epoxygenases for arachidonic acid mcmaster.canih.govnih.govnih.govnih.govobgynkey.commdpi.comphysiology.orgcapes.gov.brnih.govoup.comuniprot.org. CYP2J2, for instance, is highly expressed in cardiac muscle and kidneys and plays a significant role in the epoxidation of endogenous cardiac arachidonic acid pools, producing various EpETrE regioisomers uniprot.org. CYP1A and CYP2B subfamilies are also involved in the oxidation of arachidonic acid to epoxy fatty acids, with CYP1A isoforms often induced by agents like TCDD obgynkey.comahajournals.orgresearchgate.netnih.gov. For example, CYP1A isoforms, along with CYP2B, CYP2C, and CYP2J, catalyze the oxidation of arachidonic acid to epoxy fatty acids, including 11,12-EET ahajournals.org. CYP2C enzymes, in general, are known to metabolize arachidonic acid to EET regioisomers, with specific isoforms showing preferences for certain double bonds nih.govmdpi.com. CYP2C8 and CYP2C9 are noted for producing 14,15- and 11,12-EET, while CYP1A2 favors 8,9-EET nih.gov. CYP2J2 is also highlighted for producing all four EET regioisomers mdpi.com.

Enantioselective Control of Epoxidation by P450 Enzymes

Cytochrome P450 enzymes exhibit significant enantioselectivity in the epoxidation of polyunsaturated fatty acids uniprot.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.net. This stereoselectivity is crucial as different enantiomers of epoxy fatty acids can possess distinct biological activities nih.govresearchgate.net. For example, CYP2C23 in rats catalyzes the asymmetric epoxidation of arachidonic acid, yielding products with high optical purity, such as 8(R),9(S)-, 11(R),12(S)-, and 14(S),15(R)-epoxyeicosatrienoic acids uniprot.orgresearchgate.net. Similarly, human CYP isoforms demonstrate stereoselective epoxidation of fatty acids like EPA and DHA, with the stereoselectivity often differing between isoforms but remaining similar for EPA and DHA nih.govresearchgate.net. The preference for epoxidizing the terminal double bond (ω-position) is also observed, particularly for ω-3 fatty acids like EPA and DHA nih.govnih.govnih.gov. This enantioselective control ensures the formation of specific, biologically active stereoisomers of epoxy fatty acids.

Microsomal Epoxygenase Activity

Microsomal fractions, particularly from the liver and kidney, are rich sources of CYP epoxygenase activity mcmaster.canih.govnih.govnih.govnih.gov. These microsomes contain the necessary CYP enzymes and cofactors (like NADPH-cytochrome P450 reductase) to catalyze the epoxidation of arachidonic acid and other PUFAs mcmaster.canih.gov. Studies using microsomal incubations have confirmed the formation of epoxyeicosatrienoic acids (EETs) from arachidonic acid, demonstrating the functional relevance of these enzyme systems in vivo and in vitro nih.govnih.govnih.gov. For instance, human jejunum microsomes catalyze the NADPH-dependent metabolism of arachidonic acid to EETs nih.gov. Guinea pig liver microsomes show remarkable efficiency in AA epoxidation via peroxygenase activity, suggesting that the specific CYP isozymes present dictate the efficiency of different metabolic pathways nih.gov. The presence of soluble epoxide hydrolase (sEH) in these microsomal preparations also leads to the rapid metabolism of EETs to their dihydroxylated counterparts (DHETs) nih.govnih.govoup.com.

Data Table: CYP Isoforms and Their Role in Epoxygenase Activity

The following table summarizes some of the key CYP isoforms implicated in the epoxidation of polyunsaturated fatty acids, including arachidonic acid, and their general product profiles. Specific data on the formation of "this compound" by particular isoforms are often inferred from broader studies on EETs or related epoxy fatty acids.

CYP Isoform(s)Primary Substrate(s)Key Epoxy Fatty Acid Products (Regioisomers)Notes on Stereoselectivity/PreferenceReferences
CYP2C8 Arachidonic Acid (AA)14,15-EET, 11,12-EET, 8,9-EET, 5,6-EETProduces 14,15- and 11,12-EET preferentially; metabolizes EPA to 17,18-EEQ nih.govnih.govmdpi.com nih.govnih.govmdpi.com
CYP2C9 Arachidonic Acid (AA)14,15-EET, 11,12-EET, 8,9-EET, 5,6-EETProduces 14,15- and 11,12-EET preferentially; also forms 12-HETE nih.govmdpi.com nih.govmdpi.com
CYP2C11 Arachidonic Acid (AA)8,9-EET, 11,12-EET, 14,15-EETPreferentially produces 11R,12S-EET; metabolizes EPA to 17,18-EETeTr uniprot.orgabcam.com uniprot.orgabcam.com
CYP2C23 Arachidonic Acid (AA)8,9-EET, 11,12-EET, 14,15-EETMajor AA epoxygenase in rat kidney; high stereoselectivity for EETs uniprot.orgphysiology.orgresearchgate.net uniprot.orgphysiology.orgresearchgate.net
CYP2J2 Arachidonic Acid (AA)5,6-EET, 8,9-EET, 11,12-EET, 14,15-EETProduces all four regioisomers; major epoxygenase in heart and endothelium mcmaster.caobgynkey.commdpi.comcapes.gov.brnih.govoup.comuniprot.org mcmaster.caobgynkey.commdpi.comcapes.gov.brnih.govoup.comuniprot.org
CYP1A1/1A2 Arachidonic Acid (AA)8,9-EET (preferentially by 1A2)Involved in AA oxidation; can be induced by TCDD nih.govahajournals.orgnih.gov nih.govahajournals.orgnih.gov
CYP2B6 Arachidonic Acid (AA)Various EET regioisomersMinor activity compared to others; also involved in AA oxidation nih.govnih.govahajournals.org nih.govnih.govahajournals.org
CYP4A/4F Arachidonic Acid (AA)Primarily ω-hydroxylase (20-HETE)Some isoforms show epoxygenase activity with ω-3 fatty acids nih.gov nih.govnih.gov

Note: "EpETrE" refers to epoxy derivatives of eicosatrienoic acids. While arachidonic acid (AA) is a common precursor for epoxyeicosatrienoic acids (EETs), the specific biosynthesis of this compound would involve a eicosatrienoic acid precursor. However, the CYP isoforms listed are generally involved in the epoxidation of polyunsaturated fatty acids, including AA, and their mechanisms are relevant to EpETrE formation.

Tissue and Cellular Expression of EpETrE-Synthesizing Enzymes

The enzymes responsible for EpETrE synthesis, primarily CYP epoxygenases, are expressed in various tissues and cell types, enabling localized production and signaling researchgate.netoup.complos.orgnih.govoup.comnih.govnih.gov.

Renal Cortex as a Site of Major CYP450 Metabolite Production

The renal cortex is recognized as a significant site for the production of CYP450 metabolites, including epoxyeicosatrienoic acids (EETs) researchgate.netnih.govnih.gov. Studies have identified (±)8(9)-EET as a major CYP450 metabolite within the renal cortex bertin-bioreagent.comcaymanchem.com. Research utilizing rabbit renal cortex has identified a specific CYP450 enzyme, P450 2CAA (closely related to CYP2C2), capable of metabolizing arachidonic acid. This enzyme primarily produces 11,12- and 14,15-EETs, with a notable, albeit lesser, production of 8,9-EET nih.gov. Human kidney cortex also demonstrates CYP450-dependent arachidonic acid metabolism, yielding EETs and hydroxyeicosatetraenoic acids (HETEs), mirroring patterns seen in other species nih.gov. While 11,12- and 14,15-EETs are particularly abundant in the human renal cortex researchgate.net, specific stereoisomers of 8,9-EET have demonstrated distinct functional roles in renal physiology. For instance, the (8S,9R)-EET isomer has been observed to induce glomerular vasoconstriction and reduce glomerular filtration rate (GFR) in rat models, whereas the (8R,9S)-EET isomer did not exhibit this specific effect bertin-bioreagent.comcaymanchem.com. This finding highlights the potential importance of the precise stereochemical configuration, such as the 8R,9S form, in mediating specific renal actions.

Expression in Primate Corpus Luteum

The primate corpus luteum (CL) possesses a functional system for the synthesis and metabolism of Epoxyeicosatrienoic acids (EpETrEs) oup.comnih.govoup.comresearchgate.net. Enzymes critical for EpETrE generation, including CYP2C9, CYP2J2, and CYP3A4, are expressed within the CL oup.comnih.govoup.com. Protein localization studies reveal that CYP2C9, CYP2J2, and CYP3A4 are predominantly found in large luteal cells, with CYP2C9 and CYP2J2 also present in smaller luteal cells, stromal cells, and vascular endothelial cells nih.govoup.com. Furthermore, the enzyme responsible for metabolizing EpETrEs, soluble epoxide hydrolase (EPHX2), is also expressed in the primate CL, with its mRNA levels peaking during the mid-late luteal phase oup.comnih.govoup.com. The presence and dynamic expression of these enzymes suggest that EpETrEs likely play a role in regulating key aspects of primate luteal physiology, potentially influencing steroidogenesis, angiogenesis, and cellular proliferation oup.comnih.govoup.com.

Expression in Other Relevant Biological Systems

Beyond the renal cortex and corpus luteum, Epoxyeicosatrienoic acids (EETs) and the enzymes responsible for their synthesis are expressed in a variety of other biological systems. The liver is recognized as a primary source of circulating EETs plos.org. In experimental studies involving rats, the 11,12-EpETrE isomer has been shown to be incorporated into plasma, liver, and adipose tissue, predominantly within phospholipid and neutral lipid compartments nih.gov. Vascular endothelial cells and smooth muscle cells are also known sites of EET production, responding to various stimuli such as bradykinin, acetylcholine, and mechanical forces like shear stress nih.gov. These cellular components metabolize arachidonic acid through cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways, with CYP-mediated metabolism contributing to vascular tone regulation through hyperpolarization nih.gov. The presence of EpETrE-synthesizing and metabolizing enzymes has also been documented in other tissues, underscoring their widespread physiological significance researchgate.net.

Metabolism of 8r,9s Epetre

Soluble Epoxide Hydrolase (sEH)-Mediated Hydrolysis

Soluble epoxide hydrolase (sEH) is a key enzyme responsible for the detoxification and inactivation of various epoxy fatty acids, including epoxyeicosatrienoic acids (EETs) nih.govwikipathways.orghmdb.caresearchgate.net. The hydrolysis catalyzed by sEH converts the epoxide ring of EETs into vicinal diols, thereby altering their biological properties wikipathways.orghmdb.ca.

Conversion to Dihydroxyepoxyeicosatrienoic Acids (DiHETrEs)

8R,9S-EpETrE serves as a substrate for sEH, undergoing hydrolysis to form the corresponding diol, 8,9-dihydroxy-5Z,11Z,14Z-eicosatrienoic acid (8,9-DiHETrE) pnas.orgfoodb.cahmdb.ca. This enzymatic conversion is a critical step in the metabolic clearance of this compound, transforming it into a less reactive metabolite wikipathways.orghmdb.ca. The formation of DiHETrEs from EpETrEs is a well-established pathway mediated by sEH nih.govwikipathways.orgresearchgate.netnih.govmdpi.commdpi.com.

Specificity of 8,9-DiHETrE Formation from 8,9-EpETrE

While sEH is known to metabolize various EET regioisomers, including 8,9-EpETrE, the precise stereochemical specificity for the formation of 8,9-DiHETrE from the 8R,9S-enantiomer by sEH is an area of ongoing research. Generally, sEH efficiently hydrolyzes most EpETrE regioisomers wikipathways.orgresearchgate.net. Studies on other epoxide hydrolases have demonstrated significant stereoselectivity in their substrate interactions nih.gov, suggesting that specific enantiomers of EpETrE might be processed with varying efficiencies by sEH. However, the primary role of sEH is the conversion of the epoxide moiety to a diol, irrespective of subtle stereochemical differences, leading to the formation of 8,9-DiHETrE from 8,9-EpETrE pnas.orgfoodb.ca.

Impact of Hydrolysis on Biological Potency

The hydrolysis of this compound to 8,9-DiHETrE results in a significant alteration of its biological activity. Diols derived from epoxide hydrolysis are generally considered to be less biologically potent than their parent epoxide compounds wikipathways.orghmdb.ca. For instance, EETs are known for their vasodilatory and anti-inflammatory properties, while their corresponding diols (DHETs) exhibit reduced or different biological effects, such as PPAR-alpha activation wikipathways.orghmdb.ca. Maintaining higher levels of EETs, often achieved by inhibiting sEH, is associated with beneficial effects in various physiological contexts, implying that the products of sEH-mediated hydrolysis possess diminished bioactivity in these pathways nih.govresearchgate.net.

Diol to Epoxide Ratio as an Indicator of sEH Activity

The ratio of diol products to their epoxide substrates in biological samples, such as plasma or serum, serves as a widely used indirect measure of sEH activity pnas.orgnih.govmdpi.commdpi.com. This ratio reflects the balance between the formation of epoxides and their subsequent hydrolysis by sEH. An increased diol-to-epoxide ratio is indicative of higher sEH activity, as more substrate (epoxide) is converted into product (diol) nih.govmdpi.commdpi.com. This principle has been applied in numerous human studies to assess sEH activity in various physiological and pathological conditions pnas.orgnih.govmdpi.commdpi.com.

Table 1: Diol-to-Epoxide Ratio as an Indicator of sEH Activity

ParameterDescriptionRelevance to sEH Activity
Epoxide The substrate molecule, such as this compound.Represents the compound available for hydrolysis by sEH.
Diol The product molecule formed after the hydrolysis of the epoxide ring, such as 8,9-DiHETrE.Represents the result of sEH enzymatic action.
Diol-to-Epoxide Ratio The quantitative ratio of the concentration of the diol product to the concentration of the epoxide substrate.A higher ratio indicates greater conversion of epoxide to diol, signifying increased sEH activity in the biological system.

Cyclooxygenase (COX) Interactions

Beyond its metabolism by sEH, this compound can also serve as a substrate for cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 nih.govnih.govcaymanchem.comcaymanchem.com. This interaction leads to the formation of novel hydroxylated metabolites.

8,9-EpETrE as a Substrate for COX-1 and COX-2

Epoxyeicosatrienoic acids (EETs), including 8,9-EET, are recognized substrates for both COX-1 and COX-2 enzymes nih.govcaymanchem.comcaymanchem.com. Research indicates a preference for certain EET regioisomers by COX enzymes, with 8,9-EET showing a higher preference compared to other isomers like 5,6-EET and 11,12-EET, while 14,15-EET appears to be inactive as a COX substrate nih.govnih.gov. Studies have shown that 8,9-EET has similar affinities (KM values) for both COX-1 and COX-2 as arachidonic acid (ARA), suggesting comparable substrate engagement nih.gov. The metabolism of 8,9-EpETrE by COX enzymes yields hydroxylated products, such as epoxy-hydroxy-eicosatrienoic acids (E-HETs) nih.gov. For instance, the metabolism of 8(S),9(R)-epoxyeicosatrienoic acid by COX can produce 11(R)-hydroxy-8(S),9(R)-epoxyeicosatrienoic acid, while the 8(R),9(S)-enantiomer can form both C-11 and C-15 hydroxylated metabolites nih.gov.

Table 2: Substrate Preference of EET Regioisomers for COX Enzymes

EET RegioisomerPreference for COX-1Preference for COX-2
8,9-EETHighHigh
5,6-EETModerateModerate
11,12-EETLowLow
14,15-EETInactiveInactive

Data derived from studies on EET regioisomers, indicating the relative substrate preference for COX enzymes nih.govnih.gov.

These metabolic pathways highlight the complex enzymatic processing of this compound, underscoring its role as a substrate in both detoxification (via sEH) and potential signaling cascade activation (via COX) pathways.

Biological Functions and Physiological Roles of 8r,9s Epetre

Vascular and Cardiovascular Homeostasis

8R,9S-EpETrE is a significant contributor to the regulation of vascular and cardiovascular equilibrium. frontiersin.org Its functions include modulating vascular tone, participating in inflammatory responses, and influencing cell proliferation, all of which are critical for cardiovascular health. frontiersin.orgnih.govnih.gov

Regulation of Vascular Tone and Vasodilation Mechanisms

Epoxyeicosatrienoic acids are established regulators of vascular tone, often acting as endothelium-derived hyperpolarizing factors (EDHFs). nih.gov 8,9-EET, as one of the four primary regioisomers, plays a distinct role in mediating vasodilation through specific cellular mechanisms. nih.govnih.gov

The vasodilatory effects of 8,9-EET are potent but can be specific to certain vascular beds. Research has demonstrated that 8,9-EET effectively dilates serotonin-preconstricted cerebral arteries in cats in a dose-dependent manner. nih.gov It has also been identified as the most potent regioisomer for inducing vasorelaxation in the mesenteric arteries of mice. nih.gov However, its effects are not universal across all arterial types. For instance, one study found that 8,9-EET did not cause significant relaxation in porcine coronary arteries that were pre-contracted with the thromboxane A2 analog U46619. nih.gov

Table 1: Vasodilatory Effects of 8,9-EET in Different Arterial Beds

Arterial BedSpeciesExperimental ConditionsObserved Effect
Cerebral ArteriesCatSerotonin-preconstrictedDose-dependent dilation nih.gov
Mesenteric ArteriesMouseNot specifiedPotent vasorelaxation nih.gov
Coronary ArteriesPorcineU46619-preconstrictedNo significant relaxation nih.gov

The characteristics of 8,9-EET align with its function as an endothelium-derived hyperpolarizing factor (EDHF). nih.gov EDHFs are substances released from the endothelium that cause hyperpolarization and relaxation of the underlying vascular smooth muscle, a process crucial for regulating blood flow. nih.govfrontiersin.org Studies have confirmed that EETs, including the 8,9-regioisomer, can hyperpolarize coronary smooth muscle cells. nih.gov This action is a key component of endothelium-dependent relaxation, particularly when the contributions of other vasodilators like nitric oxide and prostacyclin are inhibited. nih.govnih.gov The hyperpolarizing effect is mediated by the activation of Ca2+-activated K+ channels, solidifying the role of 8,9-EET as a significant EDHF. nih.gov

Influence on Renal Hemodynamics

In the renal system, the effects of 8,9-EET are complex and demonstrate a notable degree of stereospecificity, meaning the three-dimensional arrangement of the atoms within the molecule dictates its biological activity.

Research in rat kidneys has revealed distinct and opposing actions between the two enantiomers of 8,9-EET. While the broader class of 8,9-EETs can be metabolized by cyclooxygenase (COX) enzymes in pre-glomerular vessels to form vasoconstrictor metabolites, a more specific stereochemical action has been identified. nih.gov The (8S,9R)-EET enantiomer was found to cause pre-glomerular vasoconstriction and a subsequent reduction in the glomerular filtration rate (GFR). In contrast, the enantiomer of interest, This compound , did not produce this effect. caymanchem.com This highlights a critical stereospecific difference in their influence on renal vascular resistance and function at the glomerular level. caymanchem.com

Table 2: Stereospecific Actions of 8,9-EET Enantiomers on Glomerular Hemodynamics in Rats

EnantiomerEffect on Pre-Glomerular VesselsEffect on Glomerular Filtration Rate (GFR)
(8S,9R)-EETVasoconstriction caymanchem.comReduction caymanchem.com
(8R,9S)-EETNo significant effect observed caymanchem.comNo significant effect observed caymanchem.com

Compound Names

Abbreviation/Common NameFull Chemical Name
This compound(8R,9S)-epoxy-5Z,11Z,14Z-eicosatrienoic acid
(8S,9R)-EET(8S,9R)-epoxy-5Z,11Z,14Z-eicosatrienoic acid
EETEpoxyeicosatrienoic acid
EDHFEndothelium-Derived Hyperpolarizing Factor
K+Potassium ion
U46619(Z)-7-[(1S,4R,5R,6S)-5-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid
COXCyclooxygenase
GFRGlomerular Filtration Rate
Differential Effects of Stereoisomers on Glomerular Filtration Rate

The stereochemistry of epoxyeicosatrienoic acids (EpETrEs) plays a crucial role in their biological activity, particularly within the renal system. Research has demonstrated distinct and opposing effects of the 8,9-EpETrE stereoisomers on the glomerular filtration rate (GFR). Specifically, the 8S,9R-EpETrE enantiomer has been shown to induce pre-glomerular vasoconstriction, leading to a reduction in GFR in rat kidneys. In stark contrast, the this compound isomer does not produce this vasoconstrictive effect and therefore does not reduce the GFR. This differential action underscores the stereospecificity of the receptors or enzymes that mediate the vascular responses in the glomerulus.

Table 1: Differential Effects of 8,9-EpETrE Stereoisomers on Glomerular Filtration Rate (GFR)

StereoisomerEffect on Glomerular VasculatureImpact on GFR
This compound No significant vasoconstrictionNo reduction
8S,9R-EpETrE Induces pre-glomerular vasoconstrictionReduction

Angiogenesis Promotion

8,9-EpETrE is recognized as a potent angiogenic lipid, actively promoting the formation of new blood vessels. nih.gov This process is fundamental to both normal physiological development and pathological conditions. The pro-angiogenic activity of 8,9-EpETrE is mediated through the stimulation of endothelial cell migration and the formation of capillary-like structures. This eicosanoid functions as an autocrine and paracrine modulator in several cellular events, including angiogenesis. nih.gov The angiogenic response to 8,9-EpETrE can be significantly enhanced by the activity of cyclooxygenase-2 (COX-2), which metabolizes 8,9-EpETrE into hydroxy-epoxyeicosatrienoic acids (EHETs) that also possess strong pro-angiogenic properties.

Table 2: Research Findings on the Pro-Angiogenic Effects of 8,9-EpETrE

FindingMechanismReference
Potent Angiogenic LipidPromotes endothelial cell migration and formation of capillary-like structures. nih.gov
Enhanced by COX-2Metabolism by COX-2 produces other pro-angiogenic compounds (EHETs).
Autocrine/Paracrine ModulatorActs locally to stimulate cellular events leading to angiogenesis. nih.gov

Inflammatory and Immunomodulatory Pathways

Anti-inflammatory Properties of EpETrEs

EpETrEs, including the 8,9-regioisomer, are increasingly recognized for their significant anti-inflammatory effects within the cardiovascular system and beyond. nih.govnih.gov These lipid mediators can antagonize inflammatory signals in various cell types, including monocytic cells, where the addition of 8,9-EET has been shown to inhibit the secretion of the pro-inflammatory cytokine TNFα. nih.gov The anti-inflammatory actions of EpETrEs are a key component of their protective roles in tissues, contributing to the prevention of inflammatory cardiomyopathy and cardiac remodeling. mdpi.com A primary mechanism for these effects is the inhibition of the NF-κB signaling pathway. mdpi.com

Inhibition of NF-κB Activity

A central mechanism through which 8,9-EpETrE exerts its anti-inflammatory effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a critical transcription factor that orchestrates the expression of numerous genes involved in inflammation. nih.govnih.gov Under normal conditions, NF-κB is held inactive in the cytoplasm by inhibitor of NF-κB (IκB) proteins. nih.gov Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory gene transcription. nih.gov Research has shown that 8,9-EET can inhibit NF-κB reporter gene activity. nih.gov More specifically, 8,9-EET has been observed to inhibit the lipopolysaccharide (LPS)-induced nuclear translocation of the NF-κB p65 subunit in B lymphocytes, thereby reducing the activation of this inflammatory pathway. researchgate.net

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

The anti-inflammatory actions of EpETrEs are also mediated through their interaction with peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that regulate gene expression related to metabolism and inflammation. nih.govnih.gov Studies have identified EETs as ligands for PPARγ. mdpi.com Activation of PPARs can interfere with pro-inflammatory signaling pathways. nih.gov The binding of EETs to PPARγ exerts an anti-inflammatory effect by inhibiting the degradation of IκB, which in turn prevents the activation and nuclear translocation of NF-κB. mdpi.com This interaction places PPARs as key intermediaries in the pathway through which EpETrEs modulate inflammatory responses. The full transcriptional activity of PPARs requires forming a heterodimer with the retinoid-X receptor (RXR) and binding to specific DNA sequences known as PPAR response elements (PPREs). nih.gov

Modulation of Prostaglandin Endoperoxide Synthase (PGHS-2) Activity and Expression

Prostaglandin endoperoxide synthase-2 (PGHS-2), more commonly known as cyclooxygenase-2 (COX-2), is a key enzyme in the biosynthesis of prostaglandins (B1171923), which are potent inflammatory mediators. nih.govnih.gov The expression of COX-2 is often induced by pro-inflammatory cytokines, a process that is frequently dependent on the NF-κB signaling pathway. arvojournals.org By inhibiting NF-κB activation, 8,9-EpETrE can indirectly modulate and suppress the induction of COX-2 gene expression, thereby reducing the production of inflammatory prostaglandins. nih.govarvojournals.org Furthermore, the relationship is complex, as 8,9-EET can also serve as a substrate for the COX-2 enzyme. nih.gov This enzymatic conversion leads to the formation of other bioactive lipids, as seen in the promotion of angiogenesis, indicating that 8,9-EpETrE can modulate the output of the PGHS-2 pathway by acting as an alternative substrate.

Cellular Signaling and Regulation

8,9-Epoxyeicosatrienoic acid (8,9-EET), a cytochrome P450 (CYP) metabolite of arachidonic acid, functions as a critical signaling molecule that modulates a variety of cellular processes. It participates in complex intracellular signaling networks to regulate cell function and fate.

8,9-EET and its analogs influence several key intracellular signaling pathways, often in a cell-type-specific manner. In cardiomyocytes, the protective effects of 8,9-EET against apoptosis are mediated through the activation of the PI3K/Akt pathway. nih.gov Another significant pathway modulated by this compound is the Rho-kinase (ROCK) signaling cascade. An analog of 8,9-EET has been shown to protect pulmonary artery smooth muscle cells (PASMCs) from apoptosis induced by serum deprivation, a process dependent on the ROCK pathway. nih.gov

Furthermore, epoxyeicosatrienoic acids (EETs) are known to activate G-protein coupled mechanisms and Src signal transduction pathways. nih.govnih.gov Studies on endothelial cells have demonstrated that 8,9-EET can activate both the Extracellular signal-regulated kinase (ERK) and PI3K pathways, which are essential for promoting cell migration and the formation of capillary-like structures. The proliferative responses to 8,9-EET, however, require the activation of p38 Mitogen-Activated Protein Kinase (p38 MAPK).

Key Intracellular Signaling Pathways Modulated by 8,9-EpETrE
Signaling PathwayAffected Cell Type / ProcessObserved EffectReference
PI3K/Akt PathwayCardiomyocytesAnti-apoptotic protection nih.gov
Rho-kinase (ROCK) PathwayPulmonary Artery Smooth Muscle CellsAnti-apoptotic protection nih.gov
ERK and PI3K PathwaysEndothelial CellsPromotes cell migration and angiogenesis
p38 MAPK PathwayEndothelial CellsRequired for proliferative responses

A primary mechanism through which 8,9-EET exerts its physiological effects is the modulation of ion channel activity. In the vasculature, EETs are considered endothelium-derived hyperpolarizing factors (EDHFs). ahajournals.org They induce vasorelaxation and hyperpolarization of vascular smooth muscle cells by activating potassium (K+) channels. nih.gov Specifically, 8,9-EET has been shown to activate large-conductance Ca2+-activated K+ (BKCa) channels in coronary smooth muscle. ahajournals.orgahajournals.org In cerebral arterial smooth muscle cells, 8,9-EET increases the activity of a 98-pS K+ channel, suggesting a role in the regulation of cerebral blood flow. nih.gov Additionally, 8,9-EET can activate Transient Receptor Potential Vanilloid 4 (TRPV4) channels in endothelial cells, leading to an increase in intracellular calcium. nih.gov

8,9-EET is a potent regulator of cell proliferation and mitogenesis, particularly in the vascular endothelium. nih.gov It acts as a pro-angiogenic molecule, stimulating the proliferation and migration of endothelial cells, which are crucial steps in the formation of new blood vessels. nih.gov This angiogenic activity is dependent on the activation of the ERK and PI3K signaling pathways. In renal mesangial cells, EETs have also been shown to promote proliferation. nih.gov Conversely, in vascular smooth muscle cells, EETs can have an anti-proliferative effect, highlighting the context-dependent nature of their activity. frontiersin.org

8,9-EET demonstrates significant cytoprotective effects by inhibiting apoptosis in various cell types. nih.gov The mechanisms underlying this protection are specific to the cellular context.

In Pulmonary Artery Smooth Muscle Cells (PASMCs): An analog of 8,9-EET protects against serum deprivation-induced apoptosis. This effect is mediated by the Rho-kinase (ROCK) pathway and involves the stabilization of the mitochondrial membrane. The protective mechanism includes preventing mitochondrial membrane depolarization, increasing the expression of the anti-apoptotic protein Bcl-2, and decreasing the expression of the pro-apoptotic protein Bax. nih.gov

In Cardiomyocytes: 8,9-EET protects against hypoxia/reperfusion-induced apoptosis. nih.gov This cardioprotective effect requires the activation of the PI3K/Akt survival pathway. nih.govfrontiersin.org Activation of this cascade leads to a reduction in cardiomyocyte apoptosis. frontiersin.org

It is noteworthy that the anti-apoptotic effects of 8,9-EET are highly cell-type dependent. For instance, while an analog of 8,9-EET protects PASMCs, 8,9-EET itself is protective for pulmonary artery endothelial cells. nih.gov

Cell-Specific Anti-Apoptotic Mechanisms of 8,9-EpETrE
Cell TypeKey Signaling PathwayDownstream EffectsReference
Pulmonary Artery Smooth Muscle Cells (PASMCs)Rho-kinase (ROCK)Prevents mitochondrial depolarization; Increases Bcl-2; Decreases Bax nih.gov
CardiomyocytesPI3K/AktIncreases phosphorylation of Akt, leading to cell survival nih.govfrontiersin.org

While direct modulation of the Epidermal Growth Factor Receptor (EGFR) by 8,9-EET is not extensively documented, there is strong evidence that other EET regioisomers act as intermediaries in EGFR signaling. Studies have shown that 14,15-EET can mediate heparin-binding EGF-like growth factor (HB-EGF) processing and binding, which in turn activates the EGFR. nih.gov In certain cell types, 14,15-EET was found to be as effective as EGF itself in stimulating the phosphorylation of the EGFR at tyrosine residue 1173, a key step in mitogenic signaling. nih.gov This activation of EGFR by an EET subsequently engages downstream pathways, including the MEK/ERK1/2 cascade. nih.gov These findings establish a clear mechanism for crosstalk between CYP epoxygenase metabolites and the EGFR pathway, suggesting that EETs can function as signaling intermediates that transactivate this critical receptor tyrosine kinase.

Organ-Specific Physiological Contributions

The biological actions of 8,9-EET translate into significant physiological roles within specific organ systems.

Cardiovascular System: In the cardiovascular system, 8,9-EET contributes to the regulation of vascular tone, though its effects can vary by vascular bed. It is a potent vasodilator in some arteries, such as mouse mesenteric arteries, but can act as a vasoconstrictor in pulmonary arteries. nih.gov EETs, in general, have anti-inflammatory properties, inhibit platelet aggregation, and reduce cardiac remodeling after injury. frontiersin.orgfrontiersin.org Lower plasma levels of 8,9-EET have been observed in patients with obstructive coronary artery disease, suggesting a protective role. frontiersin.org

Renal System: 8,9-EET plays a unique and protective role in the kidney. It has been shown to specifically protect the glomerular filtration barrier from injury. nih.govnih.gov In experimental models, exogenous 8,9-EET dose-dependently prevents increases in glomerular albumin permeability, a hallmark of glomerular dysfunction in diseases like focal segmental glomerulosclerosis (FSGS). nih.gov This protective effect is specific to the 8,9-regioisomer, as other EETs are not effective. nih.govnih.gov Interestingly, the effects on renal vasculature can be stereospecific; the (8S,9R)-EET enantiomer causes pre-glomerular vasoconstriction and reduces the glomerular filtration rate in rats, an effect not observed with the (8R,9S)-EET enantiomer. caymanchem.com

Respiratory System: In the pulmonary vasculature, 8,9-EET has been found to increase pulmonary artery constriction. nih.gov Its role in cellular apoptosis within the pulmonary arteries has been extensively studied, where it exhibits differential effects on smooth muscle versus endothelial cells. nih.gov Furthermore, levels of 8,9-EET have been found to be significantly reduced in the breath condensate of patients with Chronic Obstructive Pulmonary Disease (COPD), indicating a potential role in the pathophysiology of the disease. nih.gov

Nervous System: Within the brain, 8,9-EET is endogenously produced and acts as a local regulator of blood flow. nih.gov It causes dose-dependent dilation of cerebral arteries, an effect mediated by the activation of K+ channels on vascular smooth muscle cells. nih.gov This suggests that 8,9-EET is an important signaling molecule in maintaining cerebral vascular homeostasis.

Renal Physiology and Pathophysiology

The role of this compound in the kidney is crucial for maintaining glomerular health and function. Its activities range from protecting the delicate filtration barrier to influencing ion transport, with significant implications in disease states like diabetic nephropathy.

Attenuation of Increased Glomerular Albumin Permeability

A key aspect of the glomeruloprotective action of 8,9-EpETrE is its ability to reduce the leakage of albumin into the urine, a condition known as albuminuria, which is a hallmark of glomerular damage. In experimental models of FSGS, a factor present in the plasma of patients, referred to as the FSGS permeability factor (FSPF), induces a significant increase in glomerular albumin permeability. nih.gov

Studies have demonstrated that 8,9-EpETrE can effectively counteract the damaging effects of FSPF. It has been shown to prevent the FSPF-induced increase in albumin permeability in a dose-dependent manner. nih.gov This protective effect is observed at nanomolar concentrations, indicating the high potency of 8,9-EpETrE in maintaining the integrity of the glomerular filtration barrier. nih.gov The metabolite of 8,9-EpETrE, 8,9-dihydroxyeicosatrienoic acid (8,9-DiHETrE), does not show the same protective effect, further emphasizing the importance of the epoxide group in its biological activity. nih.gov

Table 1: Effect of 8,9-EpETrE on FSGS Plasma-Induced Increase in Glomerular Albumin Permeability (Palb)
Treatment GroupConcentrationChange in Palb (Mean ± SEM)Significance vs. FSGS Plasma
Normal Pooled Plasma (NPP)--0.025 ± 0.08-
FSGS Plasma-0.81 ± 0.06-
FSGS Plasma + 8,9-EpETrE1 nM0.71 ± 0.08NS
FSGS Plasma + 8,9-EpETrE10 nM0.31 ± 0.1P < 0.001
FSGS Plasma + 8,9-EpETrE100 nM-0.04 ± 0.09P < 0.001
FSGS Plasma + 8,9-EpETrE1000 nM-0.1 ± 0.06P < 0.001
Regulation of Renal Ion Transport

While 8,9-EpETrE has a pronounced effect on the glomerulus, its role in regulating ion transport in the renal tubules appears to be less significant compared to other EET regioisomers. In studies using polarized renal distal tubular cell lines, apical application of 8,9-EpETrE was found to cause a small but statistically significant increase in the short-circuit current, which is a measure of ion transport. nih.govsci-hub.box However, this effect was less than 10% of that induced by the same concentration of 5,6-EpETrE. nih.govsci-hub.box In contrast, 11,12- and 14,15-EpETrE had no effect on ion transport in these cells. nih.gov

The broader family of EETs is known to influence renal ion transport by inhibiting Na+ reabsorption in the proximal tubule and collecting duct and affecting K+ secretion in the cortical collecting tubule. nih.gov The comparatively minor effect of 8,9-EpETrE in this specific context suggests a high degree of specialization among the different EET isomers in their renal functions.

Dysregulation in Diabetes-Related Complications

Diabetic nephropathy is a major microvascular complication of diabetes and a leading cause of end-stage renal disease. mdpi.com The cytochrome P450 (CYP450) epoxygenase pathway, which is responsible for the production of EETs, including 8,9-EpETrE, has been implicated in the pathogenesis of diabetic kidney disease.

Animal studies have suggested that increasing the levels of EETs, either pharmacologically or through genetic manipulation, can improve insulin (B600854) sensitivity and reduce the kidney damage associated with diabetes. While direct evidence specifically pinpointing the dysregulation of this compound in diabetic nephropathy is still emerging, the established protective effects of this compound on the glomerulus suggest that a reduction in its bioavailability could contribute to the progression of kidney damage in diabetic patients.

Central Nervous System Functions

In addition to its roles in the kidney, this compound is also involved in important functions within the central nervous system, particularly in the regulation of blood flow and neuronal activity.

Neurovascular Coupling and Neuronal Excitability

Neurovascular coupling is the process that links neuronal activity to changes in cerebral blood flow, ensuring that active brain regions receive an adequate supply of oxygen and nutrients. elifesciences.orgfrontiersin.org EETs, including 8,9-EpETrE, are recognized as important signaling molecules in this process. nih.gov They are produced in the brain and act as potent vasodilators of cerebral arteries. nih.gov

The vasodilatory effect of 8,9-EpETrE is mediated, at least in part, by its ability to activate potassium (K+) channels in the smooth muscle cells of cerebral arteries. nih.gov The opening of these channels leads to hyperpolarization of the cell membrane, which in turn causes the smooth muscle to relax, resulting in vasodilation and increased blood flow. researchgate.net

While the role of 8,9-EpETrE in neurovascular coupling is well-supported, its direct effects on neuronal excitability in the central nervous system are less clearly defined. However, studies on peripheral sensory neurons have shown that 8,9-EET can sensitize and directly activate TRPA1 channels, which are involved in pain signaling. This suggests that 8,9-EpETrE has the capacity to modulate neuronal excitability, although further research is needed to fully understand its role in the central nervous system in this regard.

Table 2: Compound Names Mentioned in the Article
Compound Name
This compound (8,9-epoxyeicosatrienoic acid)
5,6-epoxyeicosatrienoic acid
11,12-epoxyeicosatrienoic acid
14,15-epoxyeicosatrienoic acid
8,9-dihydroxyeicosatrienoic acid (8,9-DiHETrE)
Protection from Ischemic Injury

The chemical compound 8R,9S-epoxyeicosatrienoic acid (this compound), a member of the epoxyeicosatrienoic acids (EETs) family, is implicated in protective mechanisms against ischemic injury. EETs are metabolic products of arachidonic acid formed by the action of cytochrome P450 epoxygenases. Research has demonstrated the neuroprotective effects of EETs in the context of nervous system diseases. These effects include the regulation of neuronal excitability, enhancement of cerebral blood flow, inhibition of neuronal apoptosis, reduction of neuroinflammation, and mitigation of brain injury, all of which contribute to the recovery of neurological function.

In models of cerebral ischemia, EETs have been shown to exert their protective effects through various mechanisms. One key mechanism is the vasodilation of cerebral arteries, which helps to improve blood flow to ischemic areas. This vasodilation is thought to involve the activation of potassium (K+) channels in vascular smooth muscle cells. Furthermore, EETs have demonstrated anti-inflammatory properties, which are crucial in mitigating the secondary damage that occurs following an ischemic event.

Studies have also indicated that EETs can protect neurons from apoptosis, a form of programmed cell death that is a significant contributor to neuronal loss after ischemic injury. The protective role of EETs in myocardial, brain, and lung ischemia-reperfusion injury has been noted, although the specific mechanisms can vary between different tissue types.

Influence on Neurotrophic Factor Secretion

This compound and other related EETs are believed to influence the secretion of neurotrophic factors, which are proteins essential for the survival, development, and function of neurons. A notable example is the brain-derived neurotrophic factor (BDNF), a key player in neuroprotection and synaptic plasticity.

Research has shown that 14,15-EET, a regioisomer of 8,9-EpETrE, can promote the production of BDNF from astrocytes. This is a critical finding as astrocytes are abundant glial cells in the central nervous system that play a pivotal role in supporting neuronal health. The increased expression of BDNF by astrocytes can, in turn, enhance the viability of the astrocytes themselves and offer protection to neurons during ischemic events.

The signaling pathway implicated in this process involves the BDNF receptor, tyrosine receptor kinase B (TrkB), and the extracellular signal-regulated kinase 1/2 (ERK1/2). The activation of this pathway by EETs suggests a mechanism by which these lipid mediators can bolster the brain's endogenous protective systems. By stimulating the release of neurotrophic factors like BDNF, this compound may contribute to the maintenance of neuronal integrity and the promotion of recovery following neurological injury.

Alterations in Neurodevelopmental Disorder Models

Based on available scientific literature, there is currently no direct evidence or research specifically investigating the role or alterations of this compound in established animal or cellular models of neurodevelopmental disorders such as Autism Spectrum Disorder, Rett Syndrome, or Fragile X Syndrome. While the broader class of compounds, epoxyeicosatrienoic acids (EETs), are recognized for their neuroprotective and anti-inflammatory effects in the central nervous system, their specific involvement in the pathophysiology or potential treatment of these particular neurodevelopmental conditions has not been a focus of published research.

Reproductive System Processes

Regulation of Steroidogenesis

This compound, as an epoxyeicosatrienoic acid, is involved in the intricate process of steroidogenesis, the biological synthesis of steroid hormones from cholesterol. EETs are recognized as important signaling molecules within reproductive tissues, where they can modulate the production of key steroid hormones.

Human granulosa cells, which are critical for follicular development and estrogen synthesis in the ovary, have been shown to produce EETs. nih.gov The synthesis of these compounds can be stimulated by hormones such as human chorionic gonadotropin (hCG), indicating a role for EETs in the hormonal regulation of ovarian function. nih.gov The local production of EETs within the ovary suggests they may act as autocrine or paracrine regulators, influencing the steroidogenic activity of surrounding cells. nih.gov

Induction of Steroid Synthesis in Granulosa and Leydig Cells

Research has demonstrated that EETs can directly influence the synthesis of steroid hormones in both female and male reproductive cells. In human granulosa cells, specific concentrations of 14,15-EET have been shown to stimulate the production of estradiol, a crucial female sex hormone. nih.gov This suggests that EETs are part of the signaling cascade that fine-tunes estrogen levels during the ovarian cycle.

In males, the role of EETs in steroidogenesis has been investigated in Leydig cells of the testes, which are responsible for producing testosterone. Studies using MA-10 mouse Leydig tumor cells, a common model for studying steroidogenesis, have shown that 8,9-EET can enhance the production of progesterone, a precursor for testosterone. This enhancement of steroid synthesis by 8,9-EET points to its function as a positive regulator of androgen production.

Expression of Steroidogenic Acute Regulatory Protein

A critical rate-limiting step in steroidogenesis is the transport of cholesterol from the outer to the inner mitochondrial membrane. This process is mediated by the Steroidogenic Acute Regulatory (StAR) protein. The expression and activity of StAR are tightly regulated and are crucial determinants of the rate of steroid hormone production.

Research Methodologies and Analytical Approaches

Use of Internal Standards for Quantification

Accurate and precise quantification of 8R,9S-EpETrE in various matrices is a critical aspect of analytical chemistry, enabling researchers to determine its presence, concentration, and behavior in diverse experimental settings. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (MS), and Gas Chromatography (GC) coupled with MS, are commonly employed for this purpose. However, the inherent variability associated with sample preparation, instrument performance, and matrix effects can significantly impact the reliability of quantitative results. To address these challenges and enhance the accuracy and precision of this compound measurements, the use of an internal standard (IS) is a well-established and highly effective methodology.

Rationale for Internal Standard Use

The primary objective of employing an internal standard in the quantification of this compound is to compensate for systematic and random errors that may occur during the analytical process. These errors can arise from several sources, including:

Variations in Sample Injection Volume: Inaccurate or inconsistent delivery of the sample to the chromatographic system.

Instrument Sensitivity Fluctuations: Changes in detector response or ionization efficiency over time or between runs.

Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in mass spectrometry, or interfere with its detection in other methods.

Analyte Loss During Sample Preparation: Inconsistent recovery rates during extraction, purification, or derivatization steps.

An internal standard is a compound that is added to all samples (calibration standards and unknowns) at a known, fixed concentration. Ideally, the internal standard behaves identically to the analyte, this compound, throughout the entire analytical workflow. By measuring the ratio of the analyte's signal to the internal standard's signal, variations that affect both compounds proportionally are effectively cancelled out. This leads to a more robust and accurate determination of the analyte's concentration, particularly when dealing with complex sample matrices or when analyzing samples at low concentrations.

Selection Criteria for an Internal Standard for this compound

The efficacy of internal standard-based quantification hinges on the judicious selection of the internal standard itself. For the accurate determination of this compound, an ideal internal standard should possess the following characteristics:

Structural and Chemical Similarity: The IS should be structurally analogous to this compound, sharing similar physicochemical properties such as polarity, volatility, solubility, and reactivity. This ensures co-extraction, co-elution during chromatography, and similar ionization behavior in mass spectrometry.

Non-Interference: The selected IS must not be present in the original sample matrix and should not interfere with the chromatographic separation or detection of this compound or other sample components. Its chromatographic peak must be well-resolved from that of the analyte.

Mass Spectrometric Distinction (for MS-based methods): If mass spectrometry is used for detection, the IS must possess a distinct mass-to-charge ratio (m/z) from this compound. Isotopically labeled analogs (e.g., deuterated or ¹³C-labeled versions of this compound) are considered the gold standard as they are chemically identical but spectrally distinguishable.

Similar Response Factor: The IS should ideally exhibit a similar detector response (e.g., ionization efficiency) to this compound. If a significant difference in response factor exists, it must be determined and accounted for during the calibration process.

Availability and Purity: The IS should be readily available in high purity or be synthesizable with high purity, ensuring consistent performance.

Methodological Implementation

The practical application of an internal standard for quantifying this compound involves a series of precise steps:

Preparation of Calibration Standards: A series of calibration standards are prepared by spiking known concentrations of this compound into a matrix similar to the samples being analyzed. Crucially, a precise and fixed amount of the chosen internal standard is added to each calibration standard.

Sample Preparation: For unknown samples, a precisely known amount of the internal standard is added to the sample matrix before any extraction or cleanup procedures. This ensures that the IS undergoes the same processing steps as the analyte.

Chromatographic Analysis: Both the calibration standards and the unknown samples are analyzed using the selected chromatographic method (e.g., LC-MS).

Signal Measurement: The peak areas (or heights) for both this compound and the internal standard are recorded for each chromatogram.

Ratio Calculation: For each sample, the peak area of this compound is divided by the peak area of the internal standard. This ratio is used as the quantitative signal.

Calibration Curve Generation: A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the known concentrations of this compound in the calibration standards. This curve typically demonstrates a linear relationship within the working range.

Quantification of Unknowns: The peak area ratio obtained from an unknown sample is then used to determine the concentration of this compound by interpolating this ratio onto the established calibration curve.

Illustrative Research Findings: Impact of Internal Standard on Quantification Accuracy

To illustrate the benefit of employing an internal standard, consider a hypothetical study analyzing this compound using LC-MS. The analysis involves preparing samples spiked at a nominal concentration of 10 ng/mL. The internal standard used is a deuterated analog, d3-8R,9S-EpETrE.

Table 5.4.1: Calibration Curve Data for this compound using an Isotopically Labeled Internal Standard

This table presents hypothetical data used to establish the calibration curve, demonstrating the linear relationship between the concentration of this compound and the peak area ratio of this compound to its deuterated internal standard (d3-8R,9S-EpETrE).

Concentration of this compound (ng/mL)Peak Area Ratio ([this compound] / [d3-8R,9S-EpETrE])
0.50.25
1.00.50
5.02.50
10.05.00
25.012.50
50.025.00

Note: The calibration curve derived from this data is assumed to be linear, following the relationship: Peak Area Ratio = 0.5 × Concentration (ng/mL).

Table 5.4.2: Comparison of this compound Quantification with and without an Internal Standard

This table simulates the analysis of ten replicate samples, each prepared at a nominal concentration of 10 ng/mL. It highlights how the use of an internal standard (d3-8R,9S-EpETrE) can mitigate analytical variability, leading to more consistent quantitative results. The hypothetical data simulates variability in the analyte's signal (e.g., due to injection volume variations) and a smaller variability in the internal standard's signal (e.g., due to more precise addition or stable behavior).

Sample IDNominal Conc. (ng/mL)Measured Area [this compound]Measured Area [d3-8R,9S-EpETrE]Peak Area Ratio ([this compound]/IS)Calculated Conc. (ng/mL) [Without IS]Calculated Conc. (ng/mL) [With IS]
110.0875,000198,6004.418.758.82
210.01,142,000201,8005.6611.4211.32
310.0922,000199,4004.629.229.24
410.01,095,000201,0005.4510.9510.90
510.0850,000198,2004.298.508.58
610.01,118,000201,4005.5511.1811.10
710.0965,000199,6004.839.659.66
810.01,130,000201,6005.6111.3011.22
910.0908,000199,2004.569.089.12
1010.01,060,000200,4005.2910.6010.58
Mean 10.0 1,000,000 200,000 5.00 10.00 10.00
Std Dev 0.0 114,500 1,170 0.51 1.15 1.13
RSD (%) - 10.22 0.58 9.37 11.50 11.30

Explanation of Simulated Data: In this simulation, the measured area of this compound exhibits substantial variability (RSD of 10.22%), which could be attributed to factors like inconsistent injection volumes or transient detector fluctuations. The internal standard, d3-8R,9S-EpETrE, shows much lower variability (RSD of 0.58%), reflecting its more stable behavior or precise addition.

When calculating the concentration "Without IS," the variability of the analyte's measured area directly impacts the result, leading to a calculated concentration with an RSD of 11.50%. This reflects the combined effect of the analyte's inherent variability and the calibration method's limitations.

However, when the "Peak Area Ratio ([this compound]/IS)" is used, the variability is significantly reduced (RSD of 9.37%). This is because the ratio effectively cancels out the common variations affecting both the analyte and the internal standard. Consequently, the "Calculated Conc. (ng/mL) [With IS]" derived from this more stable ratio exhibits a lower RSD (11.30%) compared to the calculation without an internal standard. This demonstrates that the internal standard method improves the precision of the quantitative measurement by compensating for analytical variability.

Preclinical Research and Therapeutic Implications

Development and Investigation of EpETrE Analogs

The development of EpETrE analogs is a critical strategy for understanding their biological functions and for designing novel therapeutic agents. These analogs are synthesized to improve stability, enhance potency, and probe structure-activity relationships (SAR).

Research into EpETrE analogs has focused on modifying various structural features to enhance their pharmacological properties and stability. Key areas of investigation include alterations to the epoxide group, the position of double bonds, carbon chain length, and the terminal carboxyl group. The inherent instability of the epoxide ring, which is susceptible to hydrolysis by soluble epoxide hydrolase (sEH), necessitates the design of more metabolically stable analogs. For instance, ether EET analogs have been developed with improved solubility and resistance to auto-oxidation and sEH metabolism frontiersin.org. Studies have indicated that specific conformations, such as the (14S,15R)-EET enantiomer with an intact epoxide group, are crucial for full agonistic effects nih.gov. Furthermore, the introduction of oxamide (B166460) groups as bioisosteres for the epoxide moiety has yielded analogs that demonstrate protective effects against cellular damage without significant inhibition of sEH activity mdpi.com. These structural modifications are instrumental in mapping the SAR of EpETrE, providing insights into the molecular targets and mechanisms of action nih.govresearchgate.net.

Table 1: EET Analogs and Their Modifications

Analog Type/ModificationKey Structural FeatureObserved Effect/ActivityReference
Ether EET analogsEther linkageImproved solubility, resistance to auto-oxidation and sEH metabolism frontiersin.org
Amidation of carboxyl groupAspartic acid amideEffective anti-hypertensive analog frontiersin.org
Oxamide-containing analogsOxamide group as bioisostere for epoxideProtective effects against cell death; no significant sEH inhibition mdpi.com
Analogs with altered double bondsModified position of double bondsUsed to define structure-function relationships and contribution of regioisomers nih.govresearchgate.net
Analogs with modified epoxide groupAlterations in epoxide groupUsed to define structure-function relationships nih.gov

Studies involving modified EpETrE analogs, including those with altered double bond configurations, aim to elucidate the specific contributions of different regioisomers to vascular function. For example, modifications to the double bonds have been explored to understand how these structural changes influence biological activity nih.govresearchgate.net. Ether EET analogs, designed for enhanced stability, have also been studied for their effects on blood pressure, with specific modifications such as amidation of the carboxyl group yielding analogs with notable anti-hypertensive properties frontiersin.org. Mimics of 8,9-EET, featuring structural changes like oxamide groups replacing the epoxide, have shown promise in protecting cells from damage, highlighting the potential of bioisosteric replacements in analog design mdpi.com. These investigations are vital for identifying lead compounds with improved pharmacokinetic and pharmacodynamic profiles for potential therapeutic applications.

Pharmacological Modulation of EpETrE Levels

Pharmacological strategies to modulate endogenous EpETrE levels, primarily through the inhibition of soluble epoxide hydrolase (sEH), represent a significant area of therapeutic research.

Soluble epoxide hydrolase (sEH) is the primary enzyme responsible for the rapid hydrolysis of EpETrE to their less active dihydroxyeicosatrienoic acid (DHET) metabolites. Inhibiting sEH activity leads to increased concentrations of endogenous EpETrE, thereby amplifying their beneficial physiological effects.

The inhibition of sEH by sEHIs prolongs the biological activity of EpETrE and other epoxyeicosatrienoic fatty acids (EpFA) by preventing their degradation researchgate.netacs.org. This mechanism shifts the balance in the arachidonic acid cascade, favoring the accumulation of active epoxides over their inactive diol metabolites nih.govnih.govacs.org. Preclinical studies consistently demonstrate that sEH inhibition leads to an elevated EpETrE to DHET ratio in plasma and tissues, correlating with observed therapeutic benefits nih.gov. For instance, in models of myocardial injury, strategies that enhance EpETrE levels, such as through sEH inhibition, are considered viable for controlling inflammation and promoting cardioprotection nih.gov. The increased availability of endogenous EpETrE due to sEH inhibition underpins their therapeutic potential across various disease states.

sEHIs have shown considerable promise in preclinical models of inflammatory and related conditions, largely due to the anti-inflammatory, analgesic, and cardioprotective properties of EpETrE researchgate.netnih.govacs.orgnih.gov.

Inflammatory Conditions: sEHIs have demonstrated efficacy in attenuating inflammation in various preclinical models. They have been shown to reduce cardiac hypertrophy and inflammation associated with sepsis nih.gov. Furthermore, sEH inhibition has proven effective in reducing inflammatory pain and neuropathic pain, with some inhibitors exhibiting potent and dose-dependent antiallodynic effects that are comparable to or exceed standard analgesics researchgate.net. In models of atherosclerosis, sEHIs have been observed to reduce inflammation and prevent the development of atherosclerotic plaques, attributed to increased EET levels that promote vasodilation and improve endothelial function nih.gov. Studies also indicate that sEHIs can control ischemic inflammation, contributing to cardioprotection nih.gov. Their anti-inflammatory effects have also been demonstrated in models such as lipopolysaccharide (LPS)-challenged mice science.govscience.gov.

Autoimmune Conditions: While direct preclinical studies specifically targeting autoimmune diseases are less detailed in the provided literature, the broad anti-inflammatory and immune-modulating effects of sEHIs suggest significant potential. The capacity of sEHIs to reduce inflammatory mediators and pain, as seen in models of inflammatory and neuropathic pain researchgate.net, is highly relevant to the pathogenesis of autoimmune disorders characterized by chronic inflammation and tissue damage. The enhancement of endogenous anti-inflammatory lipid mediators like EpETrE through sEH inhibition offers a promising avenue for modulating aberrant immune responses in autoimmune conditions.

Table 2: Preclinical Efficacy of sEHIs in Inflammatory Conditions

Condition/ModelObserved EfficacyMechanism/Key FindingReference
Cardiac Hypertrophy (Ang II-induced)Reduced cardiac hypertrophy, improved cardiac contractilityPotent sEHI (TUPS) administration nih.gov
Sepsis-induced InflammationAttenuated inflammationGeneral sEHI efficacy nih.gov
Inflammatory PainDecreased inflammatory painGeneral sEHI efficacy researchgate.netnih.gov
Neuropathic PainTreatment efficacy, potent and efficacious dose-dependent antiallodynic effectssEH inhibition prolongs natural analgesic activity; multifactorial mechanism of anti-hyperalgesic/anti-nociceptive action of EETs. researchgate.net
Diabetic NeuropathyEffective treatmentsEH inhibition generates potent and efficacious dose-dependent antiallodynic effects. researchgate.net
Osteoarthritis PainEfficacy in preclinical modelssEH inhibition prolongs natural analgesic activity. researchgate.net
AtherosclerosisReduced inflammation, prevention of atherosclerotic plaque developmentsEHIs increase EETs and decrease diols, leading to vasodilation, anti-inflammation, improved endothelial function. nih.gov
Ischemic InflammationControl of inflammation for cardioprotectionCYP450-derived EETs (e.g., 11,12-EpETrE, 14,15-EpETrE) treatment is a viable strategy. nih.gov
LPS-challenged Mouse ModelDemonstrated anti-inflammatory effectsTCC (an sEHI) employed in LPS-challenged model. science.govscience.gov

Compound List

8R,9S-EpETrE

EpETrE (Epoxyeicosatrienoic acids)

EETs (Epoxyeicosatrienoic acids)

DHETs (Dihydroxyeicosatrienoic acids)

Arachidonic Acid (AA)

PUFA (Polyunsaturated Fatty Acids)

11,12-EpETrE

14,15-EpETrE

11,12-DiHETrE

14,15-DiHETrE

17(18)-EpETE (from EPA)

19(20)EpDPE (from DHA)

TUPS (1-(1-methanesulfonyl-piperidin-4-yl)-3-(4-trifluoromethoxy-phenyl)-urea)

EC5026

20-HETE

20-APheDa

Soluble Epoxide Hydrolase Inhibitors (sEHIs) as Therapeutic Agents

Impact of sEHIs in Models of Neurodevelopmental Disordersescholarship.orgescholarship.orgnih.gov

Soluble epoxide hydrolase inhibitors (sEHIs) represent a promising therapeutic strategy by maintaining elevated levels of beneficial epoxy fatty acids (EpFAs), including epoxyeicosatrienoic acids (EpETrEs), which are known for their anti-inflammatory and protective effects escholarship.org. In models relevant to neurodevelopmental disorders, sEH inhibition has been explored for its capacity to mitigate neuroinflammation and subsequent brain damage escholarship.org. Research has indicated a connection between sEH activity, EpETrE levels, and brain function in these models. For instance, studies suggest that maternal exposure to certain environmental agents can lead to autism-like behaviors in offspring, with evidence pointing to a role for the 8(9)-EpETrE and sEH pathway in the developing brain chiba-u.jp. Furthermore, in models of neurotoxicity, such as those induced by MPTP, reduced levels of 8,9-EpETrE in the striatum have been observed, correlating with increased sEH activity and potentially contributing to neurotoxicity pnas.orgnih.gov. The administration of sEHIs has also demonstrated antidepressant effects in preclinical models of depression, highlighting their potential impact on neurological and psychiatric conditions nih.gov.

Preclinical Assessment of this compound as a Therapeutic Target

Potential for Glomerular Protectioncaymanchem.com

Epoxyeicosatrienoic acids (EETs), including 8,9-EpETrE, have demonstrated a significant protective role in maintaining the integrity of the glomerular filtration barrier nih.govnih.gov. Studies utilizing in vitro assays have shown that exogenous 8,9-EET can dose-dependently prevent the increase in glomerular albumin permeability (Palb) induced by factors present in plasma from patients with focal segmental glomerulosclerosis (FSGS) nih.govnih.gov. Specifically, 8,9-EET at concentrations ranging from 10 nM to 1000 nM significantly attenuated the FSGS plasma-induced increase in Palb, with complete protection observed at 100 nM nih.govnih.gov. Notably, other EET regioisomers, such as 5,6-, 11,12-, and 14,15-EET, as well as the metabolite 8,9-dihydroxyeicosatrienoic acid (8,9-DiHETrE), did not exhibit similar protective effects, underscoring the specificity of 8,9-EET's action nih.govnih.gov.

8,9-EET Concentration (nM)Effect on FSPF-induced Albumin Permeability (Palb)Significance vs. FSGS
FSGS Plasma (Control)0.81 ± 0.06-
1 nM0.71 ± 0.08NS vs. FSGS
10 nM0.31 ± 0.1P < 0.001 vs. FSGS
100 nM-0.04 ± 0.09P < 0.001 vs. FSGS
1000 nM-0.1 ± 0.06P < 0.001 vs. FSGS

(Note: FSPF refers to FSGS permeability factor. NS denotes not significant. Data adapted from nih.govnih.gov.)

Implication in Cardiovascular and Inflammatory Disordersnih.gov

Epoxy fatty acids, including EpETrEs, are recognized for their beneficial roles in cardiovascular and inflammatory disorders due to their vasodilatory and potent anti-inflammatory properties pnas.orgmdpi.com. These lipid mediators are involved in crucial cellular signaling pathways within cardiac and extracardiac tissues pnas.org. The enzyme soluble epoxide hydrolase (sEH) plays a key role in regulating tissue levels of these protective epoxides by metabolizing them into less active diols mdpi.com. Consequently, strategies that inhibit sEH activity are being explored to enhance the endogenous levels of EpFAs, thereby mitigating inflammation and improving outcomes in various cardiovascular conditions nih.govmdpi.com.

Emerging Roles in Neurological and Psychiatric Conditionsbaker.edu.au

Emerging research indicates that sEH inhibitors hold significant promise as therapeutic agents for a range of neurological and psychiatric disorders, including depression, anxiety, schizophrenia, Parkinson's disease (PD), and stroke mdpi.com. EpETrEs themselves exert neuroprotective effects in preclinical models, primarily through their potent anti-inflammatory actions mdpi.com. The inhibition of sEH can lead to a reduction in neuroinflammation, apoptosis, and the aggregation of proteins like α-synuclein, which are implicated in the pathogenesis of neurodegenerative diseases such as PD mdpi.com. Studies have also identified increased sEH expression in brain regions associated with depression, and sEH inhibitors have shown efficacy in ameliorating depression-like behaviors in animal models nih.gov. The observed decrease in 8,9-EpETrE levels in models of neurotoxicity, coupled with increased sEH activity, further supports the role of this pathway in neurological health pnas.orgnih.gov.

Synergistic Approaches with Other Lipid Mediators

Combined Strategies of Omega-3 Fatty Acids and sEH Inhibitionchiba-u.jp

The combination of omega-3 fatty acids with sEH inhibition presents a synergistic approach to combat inflammation and metabolic disorders nih.govfrontiersin.orgiiarjournals.org. Omega-3 polyunsaturated fatty acids (PUFAs), such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are known for their anti-inflammatory properties and their ability to generate specialized pro-resolving mediators frontiersin.orgiiarjournals.org. Soluble epoxide hydrolase (sEH) is a key enzyme that metabolizes these beneficial epoxides into less active diols nih.govmdpi.com. By inhibiting sEH, the levels of these anti-inflammatory omega-3 epoxides are stabilized and increased, leading to enhanced therapeutic effects nih.goviiarjournals.org. Preclinical studies have demonstrated that this combined strategy can significantly reduce inflammatory markers and counteract metabolic dysfunctions associated with obesity nih.govfrontiersin.org. While EpETrEs are derived from omega-6 fatty acids like arachidonic acid, the principle of sEH inhibition enhancing the profile of beneficial epoxy fatty acids is broadly applicable, suggesting potential benefits in modulating both omega-3 and omega-6 derived mediators for therapeutic gain frontiersin.orgiiarjournals.org.

Compound List:

this compound (8R,9S-Epoxyeicosatrienoic Acid)

Arachidonic Acid (AA)

5,6-EpETrE (5,6-Epoxyeicosatrienoic Acid)

8,9-EpETrE (8,9-Epoxyeicosatrienoic Acid)

11,12-EpETrE (11,12-Epoxyeicosatrienoic Acid)

14,15-EpETrE (14,15-Epoxyeicosatrienoic Acid)

8,9-DiHETrE (8,9-Dihydroxyeicosatrienoic Acid)

EPA (Eicosapentaenoic Acid)

DHA (Docosahexaenoic Acid)

sEH (Soluble Epoxide Hydrolase)

sEHIs (Soluble Epoxide Hydrolase Inhibitors)

FSPF (FSGS Permeability Factor)

Future Research Directions and Unexplored Avenues

Detailed Characterization of Signaling Pathways Mediated by 8R,9S-EpETrE

While EETs in general are known to modulate various cellular processes through diverse signaling cascades, the specific pathways activated or modulated by this compound require detailed investigation. Existing research indicates that EETs can activate signaling pathways involving protein kinase B (Akt) phosphorylation, thereby enhancing insulin (B600854) signaling nih.gov. Furthermore, EETs have been shown to influence pathways such as PPARα and PPARγ activation, as well as inhibit NF-κB signaling, contributing to anti-inflammatory effects mdpi.comphysiology.org. Future studies should aim to:

Elucidate isomer-specific pathway activation: Determine if this compound preferentially activates or inhibits specific intracellular signaling cascades (e.g., MAPK, PI3K/Akt, cAMP pathways) compared to other EET isomers.

Investigate cross-talk with other signaling molecules: Examine how this compound interacts with or modifies signaling pathways initiated by other lipid mediators, growth factors, or hormones.

Map downstream effectors: Identify the specific proteins and enzymes that are directly phosphorylated, activated, or inhibited by this compound, providing a more granular understanding of its cellular actions. For instance, research into 14,15-EET has implicated the SIRT1/FOXO3a signaling pathway and TSPO protein in cellular protection frontiersin.org. Future work could explore similar specific molecular targets for this compound.

Investigation of Receptor Interactions and Binding Affinities

The identification of specific high-affinity receptors for EETs remains an ongoing challenge nih.gov. While evidence suggests that EETs interact with cell surface receptors, potentially G protein-coupled receptors (GPCRs), and intracellular binding sites, the precise identity and characteristics of these receptors are largely unknown physiology.orgnih.govucanr.eduahajournals.orgnih.gov. Future research should focus on:

Identifying specific EET receptors: Employ advanced screening techniques and molecular biology approaches to identify and characterize putative receptors that bind this compound with high affinity. This could involve studying interactions with known lipid-binding proteins or exploring novel receptor families.

Quantifying binding affinities: Determine the binding affinities (e.g., Kd values) of this compound to identified receptors or binding sites. This would allow for a more precise understanding of the concentrations at which this compound exerts its effects. For example, studies on 14,15-EET have shown specific, saturable binding to U937 membranes with a Kd of 1.11 nM for one isomer nih.gov.

Functional validation of receptor activity: Once potential receptors are identified, functional assays are needed to confirm that binding of this compound to these receptors elicits specific cellular responses, such as changes in second messenger levels or gene expression.

Exploration of Downstream Gene Expression Regulation

EETs are known to modulate gene expression, influencing a wide array of cellular functions physiology.orgoup.com. However, the specific genes regulated by this compound and the underlying transcriptional mechanisms require further elucidation. Future research directions include:

Genome-wide transcriptional profiling: Utilize transcriptomic technologies (e.g., RNA-Seq) to identify genes whose expression levels are significantly altered by this compound in various cell types and physiological contexts.

Identifying transcription factors and regulatory elements: Investigate which transcription factors are activated or repressed by this compound and how these factors interact with promoter regions of target genes. For instance, 14,15-EET has been shown to influence SGLT2 transcription by inactivating NF-κB researchgate.net.

Functional consequences of gene expression changes: Correlate changes in gene expression with observed cellular phenotypes to understand the functional impact of this compound-mediated transcriptional regulation on processes like inflammation, cell proliferation, or tissue repair.

Role in Inter-organ Communication and Systemic Effects

EETs function as signaling molecules that can mediate communication between organs, influencing systemic homeostasis tohoku.ac.jpnih.govresearchgate.net. The specific contributions of this compound to these inter-organ signaling networks and its broader systemic effects are largely unexplored. Future research should investigate:

Systemic distribution and transport: Characterize the pharmacokinetic profile of this compound, including its production sites, tissue distribution, and mechanisms of transport throughout the body.

Mediator of inter-organ signaling: Determine if this compound acts as a signaling molecule between specific organs, such as the kidney, liver, or adipose tissue, and how these interactions influence metabolic health or disease states. For example, EETs have been implicated in hepatic insulin signaling nih.gov.

Whole-body physiological effects: Conduct studies to assess the systemic physiological consequences of modulating this compound levels, such as its impact on blood pressure regulation, inflammation, or metabolic control across different organ systems.

Application of Advanced Omics Technologies (e.g., Metabolomics, Lipidomics, Proteomics) in this compound Research

The application of advanced omics technologies offers powerful tools to unravel the complex biological roles of this compound nih.govmdpi.comresearchgate.netnih.gov. Future research should leverage these approaches to:

Metabolomics: Utilize metabolomic profiling to identify endogenous metabolites whose levels are altered by this compound, providing insights into its metabolic pathways and downstream effects. This could also help in identifying biomarkers associated with this compound activity.

Lipidomics: Employ lipidomic analyses to comprehensively map the lipid environment and identify changes in lipid profiles induced by this compound. This can reveal interactions with other lipid mediators or alterations in membrane lipid composition.

Proteomics: Apply proteomic approaches to identify proteins that interact with or are modulated by this compound. This includes identifying direct protein targets, changes in protein expression, post-translational modifications, and protein-protein interaction networks influenced by the compound. For instance, proteomic studies can help in identifying novel therapeutic targets related to EET signaling.

Q & A

Q. What are the standard analytical techniques for confirming the structural identity of 8R,9S-EpETrE?

To confirm structural identity, employ a combination of nuclear magnetic resonance (NMR) and X-ray crystallography . For NMR, compare experimental spectra (e.g., 1^1H, 13^13C, and 2D-COSY) with computational simulations (DFT-based chemical shift predictions). X-ray crystallography provides absolute stereochemical confirmation by resolving the spatial arrangement of the 8R and 9S chiral centers . For novel derivatives, ensure purity (>95%) via HPLC-UV/HRMS and validate using reference standards from peer-reviewed synthetic protocols.

Q. How should researchers design experiments to assess the stability of this compound under varying physiological conditions?

Use accelerated stability testing in simulated biological matrices (e.g., PBS, plasma, or cell lysates) at 37°C. Monitor degradation kinetics via LC-MS/MS over 24–72 hours. Include controls for pH, oxidative stress (H2_2O2_2), and enzymatic activity (e.g., esterases). Calculate half-life (t1/2t_{1/2}) and degradation pathways (e.g., epoxide ring-opening) using Arrhenius modeling .

Q. What are the primary challenges in synthesizing this compound with high enantiomeric excess (ee)?

Stereochemical control during epoxidation is critical. Use Sharpless asymmetric epoxidation with a titanium-based chiral catalyst to achieve >90% ee. Monitor reaction progress via chiral GC or HPLC with a polysaccharide column. Purify intermediates via flash chromatography, and validate ee using polarimetry or Mosher ester analysis .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound across studies be systematically resolved?

Conduct a meta-analysis with inclusion criteria:

  • Standardized assay conditions (e.g., cell lines, dosage, exposure time).
  • Normalization to common controls (e.g., vehicle-treated samples).
  • Stratification by experimental models (in vitro vs. in vivo).

Use statistical tools (e.g., random-effects models) to quantify heterogeneity and identify confounding variables (e.g., impurity profiles, solvent effects) . Cross-validate findings with orthogonal assays (e.g., CRISPR knockouts for target validation) .

Q. What methodological frameworks are appropriate for elucidating the mechanistic role of this compound in lipid signaling pathways?

Adopt a multi-omics approach :

  • Lipidomics : Quantify downstream eicosanoids via LC-MS/MS after this compound treatment.
  • Transcriptomics : Perform RNA-seq to identify differentially expressed genes (e.g., COX-2, CYP450).
  • Molecular dynamics simulations : Model interactions between this compound and putative receptors (e.g., PPAR-γ).

Integrate results using pathway enrichment tools (e.g., KEGG, Reactome) and validate with selective enzyme inhibitors .

Q. How should researchers address reproducibility issues in this compound studies, particularly in cross-laboratory settings?

Implement standardized protocols with:

  • Detailed synthetic procedures (reagent lot numbers, reaction temperatures).
  • Raw data deposition in public repositories (e.g., Zenodo, ChEMBL).
  • Inter-laboratory ring trials to assess technical variability.

Include negative controls (e.g., scrambled stereoisomers) and report analytical validation parameters (e.g., LOD, LOQ, intra-day precision) .

Q. What ethical considerations apply to in vivo studies involving this compound, especially regarding dose extrapolation to humans?

Follow ARRIVE 2.0 guidelines for animal studies:

  • Justify sample sizes via power analysis.
  • Use humane endpoints (e.g., tumor burden thresholds).
  • Avoid dose escalation beyond pharmacologically relevant ranges.

For translational relevance, apply allometric scaling (body surface area) and compare with human pharmacokinetic data from Phase 0 microdosing trials .

Methodological Resources

  • Synthetic Protocols : Refer to Beilstein Journal of Organic Chemistry guidelines for reproducible preparation .
  • Data Analysis : Use R or Python packages (e.g., lme4, SciPy) for mixed-effects modeling .
  • Ethical Compliance : Consult institutional review boards (IRBs) for study design approval .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.